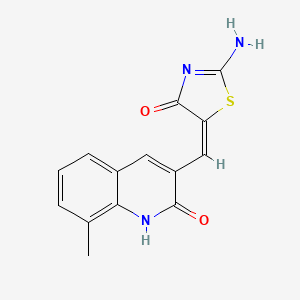
(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is a compound with potential applications in scientific research. It is a thiazolidinone derivative that has been synthesized and studied for its potential biological activity.
Mecanismo De Acción
The mechanism of action of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is not fully understood. However, it has been proposed that it may act by inhibiting certain enzymes involved in cell growth and proliferation. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been shown to have antimicrobial, anticancer, and anti-inflammatory activity. It has also been shown to inhibit certain enzymes involved in cell growth and proliferation. In addition, it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have potential biological activity, making it a promising compound for further study. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not known.
Direcciones Futuras
There are several future directions for the study of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one. One direction is to further investigate its potential antimicrobial activity and its mechanism of action. Another direction is to study its potential anticancer activity in more detail, including its effects on different types of cancer cells and its potential side effects. Additionally, further research could be done to investigate its potential anti-inflammatory activity and its effects on the immune system. Finally, future studies could focus on developing derivatives of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one with improved biological activity and selectivity.
Métodos De Síntesis
The synthesis of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been reported in the literature. One method involves the reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde with thiosemicarbazide in ethanol, followed by treatment with acetic anhydride and sodium acetate. The resulting product is then treated with hydrazine hydrate to form the target compound. Another method involves the reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde with thiosemicarbazide in ethanol, followed by treatment with acetic acid and then with ammonium acetate. The resulting product is then treated with hydrazine hydrate to form the target compound.
Aplicaciones Científicas De Investigación
(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been studied for its potential biological activity. It has been shown to have antimicrobial activity against certain bacterial strains. It has also been studied for its potential anticancer activity. In one study, it was found to inhibit the growth of human liver cancer cells. In another study, it was found to induce apoptosis in human breast cancer cells. In addition, (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been studied for its potential anti-inflammatory activity. It was found to inhibit the production of inflammatory cytokines in human macrophages.
Propiedades
IUPAC Name |
(5E)-2-amino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-7-3-2-4-8-5-9(12(18)16-11(7)8)6-10-13(19)17-14(15)20-10/h2-6H,1H3,(H,16,18)(H2,15,17,19)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRJUMSXPORRFK-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C=C3C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)/C=C/3\C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

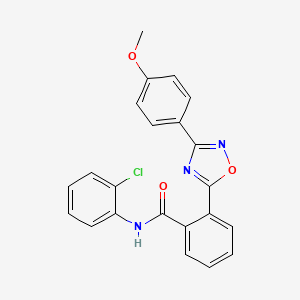


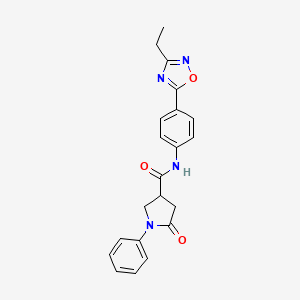
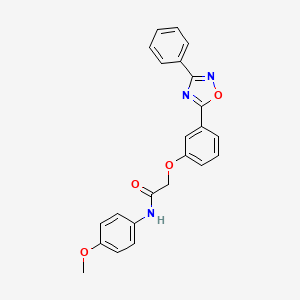
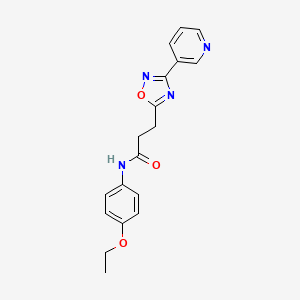
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7706149.png)
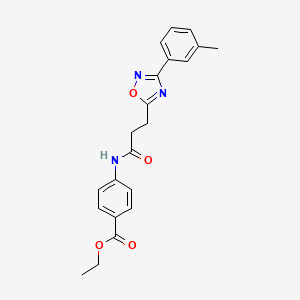
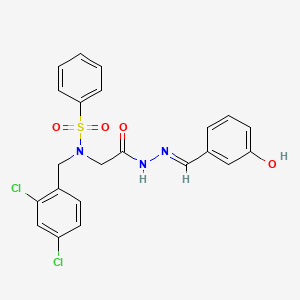

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7706189.png)
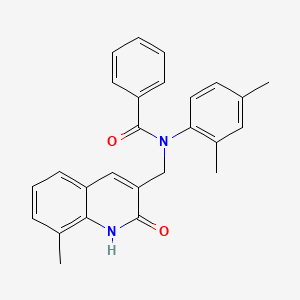
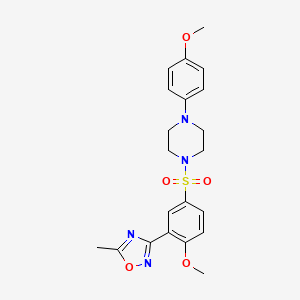
![(E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7706202.png)